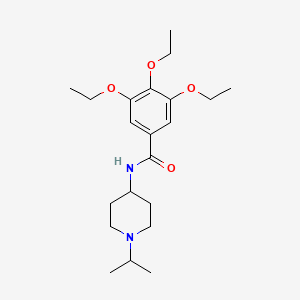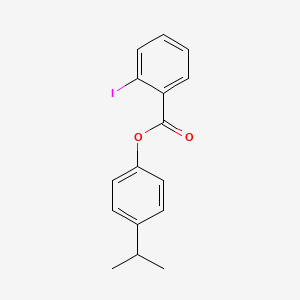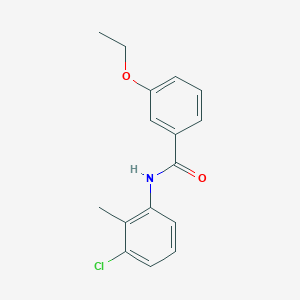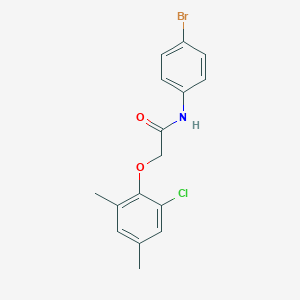
3,4,5-triethoxy-N-(1-isopropyl-4-piperidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-triethoxy-N-(1-isopropyl-4-piperidinyl)benzamide, commonly known as TEB, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TEB belongs to the class of benzamides and is a derivative of the well-known compound, N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea (MNZ). TEB has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been studied extensively.
作用機序
The mechanism of action of TEB is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. TEB has been shown to inhibit the activity of the enzyme, poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. TEB has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
TEB has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. TEB has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In addition, TEB has been shown to inhibit the activity of PARP, which is involved in DNA repair and cell survival.
実験室実験の利点と制限
TEB has several advantages for use in lab experiments. It has been shown to have potent antitumor activity against various cancer cell lines, making it a promising candidate for cancer research. TEB has also been shown to have anti-inflammatory properties, making it useful for studying the role of inflammation in disease. However, TEB has some limitations, including its relatively high cost and limited availability.
将来の方向性
There are several potential future directions for the study of TEB. One area of research could focus on the development of TEB analogs with improved efficacy and reduced toxicity. Another area of research could focus on the use of TEB in combination with other anticancer agents to enhance its antitumor activity. Additionally, further research could investigate the role of TEB in other diseases, such as autoimmune disorders and neurodegenerative diseases.
合成法
TEB can be synthesized using a multi-step process that involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1-isopropyl-4-piperidinylamine to form the intermediate compound, which is then treated with ammonium hydroxide to yield TEB. The purity of the synthesized TEB can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
TEB has been extensively studied for its potential applications in scientific research. It has been shown to have potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. TEB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition to its antitumor activity, TEB has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
3,4,5-triethoxy-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O4/c1-6-25-18-13-16(14-19(26-7-2)20(18)27-8-3)21(24)22-17-9-11-23(12-10-17)15(4)5/h13-15,17H,6-12H2,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONULRPRZMCLWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5117812.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea](/img/structure/B5117818.png)
![3-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5117819.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B5117839.png)
![5-[(2-biphenylylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117840.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B5117843.png)
![N-(5-{[(2-chlorobenzyl)amino]sulfonyl}-4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5117846.png)
![9-benzoyl-1,2-dihydro-12H-benzo[4,5]isoquino[2,1-a]cyclopenta[gh]perimidin-12-one](/img/structure/B5117865.png)
![N'-[4-(dimethylamino)-3-nitrobenzylidene]-2,4-dimethyl-1,3-thiazole-5-carbohydrazide](/img/structure/B5117871.png)

![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B5117875.png)
![3-(3,4-difluorophenyl)-5-[(5-methyl-2-pyrazinyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5117884.png)
